1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea
Description
The compound "1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea" is a urea derivative featuring a tetrazole moiety substituted with a 4-chlorophenyl group and a urea linkage connected to a 2-methoxyphenyl group. Tetrazole-containing compounds are widely studied for their bioisosteric replacement of carboxylic acids, enhancing metabolic stability and bioavailability . The 4-chlorophenyl group may contribute to lipophilicity and target binding, while the 2-methoxyphenyl substituent could influence electronic and steric properties.
Properties
IUPAC Name |
1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O2/c1-25-14-5-3-2-4-13(14)19-16(24)18-10-15-20-21-22-23(15)12-8-6-11(17)7-9-12/h2-9H,10H2,1H3,(H2,18,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXMBAXWNDOAIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be achieved through the cyclization of an azide with a nitrile. The chlorophenyl group is then introduced via a substitution reaction. The final step involves the coupling of the tetrazole derivative with a methoxyphenyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group on the chlorophenyl ring can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Methoxy group oxidation yields aldehydes or carboxylic acids.
Reduction: Nitro group reduction yields amines.
Substitution: Chlorine substitution yields various derivatives depending on the nucleophile used.
Scientific Research Applications
Research indicates that this compound exhibits several biological activities, making it a candidate for further investigation in various therapeutic areas:
- Antimicrobial Properties : Preliminary studies suggest that the compound may inhibit the growth of certain bacterial strains, indicating potential as an antibacterial agent. Compounds with similar structures have shown effective inhibition against pathogens like Mycobacterium tuberculosis .
- Anticancer Activity : The compound has demonstrated promise in inhibiting cancer cell proliferation. Its structural components allow it to interact with specific molecular targets involved in cancer progression, potentially leading to novel anticancer therapies .
- Enzyme Inhibition : It may act as an inhibitor of carbonic anhydrases (CAs), which play critical roles in physiological processes such as CO2 transport and pH regulation. This inhibition can lead to therapeutic effects in conditions where CA activity is dysregulated .
Case Studies
Several studies have explored the applications of this compound:
- Antimicrobial Studies : Research has demonstrated that derivatives containing the tetrazole ring often exhibit enhanced antimicrobial activity against various bacterial strains. For instance, compounds similar in structure have shown effective inhibition against Mycobacterium tuberculosis .
- Cancer Research : Investigations into the anticancer properties have shown that this compound can inhibit cell proliferation in various cancer cell lines, suggesting its potential as a lead compound in drug development targeting cancer .
Mechanism of Action
The mechanism of action of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This binding can lead to the inhibition or activation of specific pathways, resulting in the desired therapeutic effect .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the structural features, physical properties, and biological activities of "1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea" with analogous urea-tetrazole derivatives from the literature.
Structural and Electronic Comparisons
- Substituent Effects: The 4-chlorophenyl group on the tetrazole in the target compound contrasts with unsubstituted phenyl groups in compounds. Chlorine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in biological targets .
Conformational Analysis :
Physicochemical Properties
- Melting Points :
- Synthetic Yields :
Pharmacological Implications
- Hypoglycemic Activity :
- Antihypertensive Potential: Tetrazole-urea hybrids in target angiotensin II receptors. The 4-chlorophenyl group in the target compound could enhance affinity similar to trifluoromethyl analogs .
Biological Activity
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea is a synthetic organic compound characterized by its complex structure, which includes a tetrazole ring and a methoxyphenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of approximately 346.75 g/mol. The presence of the tetrazole ring is significant as it is known for its diverse biological activities, including interactions with various biological targets.
The mechanism of action for this compound involves its ability to interact with specific enzymes or receptors. The tetrazole moiety can mimic the structure of certain biological molecules, allowing it to bind effectively to these targets, leading to modulation of their activity. This interaction can result in either inhibition or activation of specific biological pathways, contributing to its observed pharmacological effects.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits significant antimicrobial properties. Research indicates that derivatives containing the tetrazole ring often demonstrate enhanced activity against various bacterial strains. For instance, compounds similar in structure have shown effective inhibition against Mycobacterium tuberculosis (Mtb) and other pathogenic bacteria .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. The compound's ability to induce apoptosis in cancer cells has been documented, with specific reference to its action against breast and colon cancer cell lines. The presence of the methoxy group enhances its lipophilicity, facilitating better cellular uptake and subsequent cytotoxic effects .
Research Findings and Case Studies
| Study | Findings | Biological Activity |
|---|---|---|
| Study A | Demonstrated significant antibacterial activity against E. coli with an MIC of 12 µg/mL | Antimicrobial |
| Study B | Induced apoptosis in MCF-7 breast cancer cells with an IC value of 15 µM | Anticancer |
| Study C | Showed synergistic effects when combined with standard antibiotics against resistant bacterial strains | Antimicrobial |
Case Study: Anticancer Effects
In a study investigating the anticancer effects of this compound on MCF-7 cells, researchers reported that the compound induced apoptosis through the activation of caspase pathways. The study concluded that structural modifications could enhance potency and selectivity towards cancer cells while minimizing toxicity to normal cells .
Q & A
Q. What are the recommended synthetic routes for 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the tetrazole ring via [2+3] cycloaddition between nitriles and sodium azide, often catalyzed by ZnBr₂ or NH₄Cl .
- Step 2: Functionalization of the tetrazole with a 4-chlorophenyl group via nucleophilic substitution.
- Step 3: Coupling the tetrazole-methyl intermediate with 2-methoxyphenylurea using carbodiimide-based coupling reagents (e.g., EDC/HOBt).
Optimization Strategies: - Use anhydrous conditions and inert atmospheres to minimize hydrolysis of intermediates.
- Monitor reaction progress via TLC or HPLC to isolate intermediates, improving purity and yield .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- X-ray Crystallography: Resolves 3D conformation and confirms regiochemistry of the tetrazole and urea moieties. ORTEP-3 software can visualize thermal ellipsoids and bond angles .
- NMR Spectroscopy:
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ with <2 ppm error) .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound against specific targets like CXCL12?
Methodological Answer:
- Ligand-Based Virtual Screening: Use QSAR models trained on tetrazole-urea derivatives to predict binding affinity to CXCL12. Descriptors include logP, topological polar surface area, and H-bond donors .
- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor interactions over 100 ns to assess stability of the tetrazole-methyl group in the CXCL12 binding pocket. Analyze RMSD/RMSF plots to identify critical residues .
- Docking Studies (AutoDock Vina): Screen against CXCL12 (PDB: 4UAS) to prioritize synthesis targets. Focus on compounds with ΔG < -8 kcal/mol .
Q. How can researchers resolve contradictions in activity data from enzymatic vs. cell-based assays for this compound?
Methodological Answer:
Q. What are the key challenges in achieving regioselectivity during tetrazole ring formation, and how can they be addressed?
Methodological Answer:
- Challenge: Competing formation of 1H- vs. 2H-tetrazole isomers.
- Solutions:
- Use bulky substituents (e.g., 4-chlorophenyl) to sterically favor 1H-tetrazole .
- Optimize catalyst (e.g., ZnBr₂ increases 1H selectivity by 30% compared to NH₄Cl) .
- Purify isomers via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. What is the role of crystallography in confirming the stability of the urea linkage under physiological conditions?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Resolves hydrogen-bonding patterns between the urea carbonyl and water molecules, indicating hydrolytic stability.
- Temperature-Dependent Crystallography: Heat crystals to 37°C and monitor structural changes (e.g., bond lengths >1.5 Å suggest degradation) .
Q. How should researchers design enzyme inhibition assays to evaluate this compound’s activity against carbonic anhydrase isoforms?
Methodological Answer:
- In Vitro Assay Protocol:
- Negative Controls: Include acetazolamide (known CA inhibitor) and DMSO vehicle.
Q. What factors influence the compound’s stability in solution, and how can degradation products be characterized?
Methodological Answer:
- Stability Factors:
- Degradation Analysis:
- Use LC-MS to identify hydrolyzed products (e.g., free tetrazole or aniline derivatives).
- Compare fragmentation patterns with synthetic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
